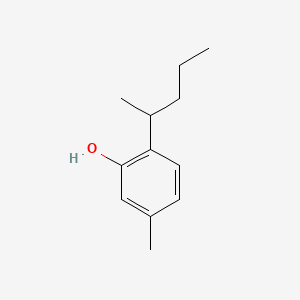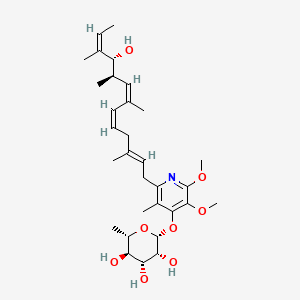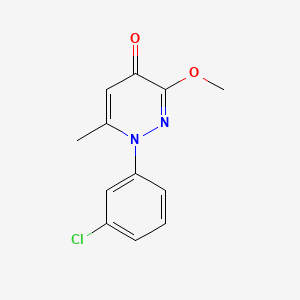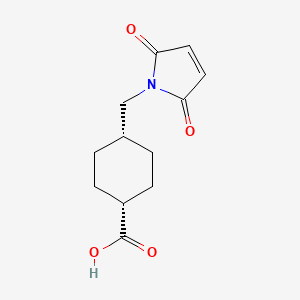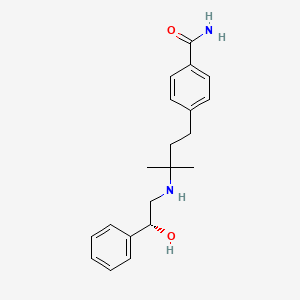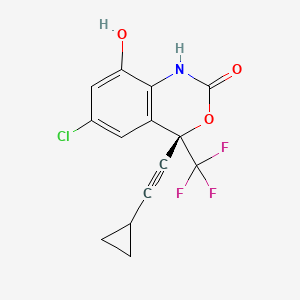
8-羟基依法韦仑
描述
8-羟基依法韦仑是抗逆转录病毒药物依法韦仑的主要代谢产物,该药物广泛用于治疗人类免疫缺陷病毒 (HIV) 感染。 该化合物因其在刺激星形胶质细胞糖酵解通量中的作用而闻名,星形胶质细胞是大脑中星形的神经胶质细胞 . 8-羟基依法韦仑对星形胶质细胞葡萄糖代谢的改变可能导致依法韦仑药物治疗患者报道的负面神经系统副作用 .
科学研究应用
8-羟基依法韦仑有几种科学研究应用,包括:
化学: 用作分析化学中用于测定依法韦仑及其代谢产物的参考化合物。
生物学: 研究其对星形胶质细胞糖酵解通量的影响及其在神经认知障碍中的潜在作用.
作用机制
8-羟基依法韦仑的作用机制涉及刺激星形胶质细胞的糖酵解通量。 这是通过改变葡萄糖代谢来实现的,这种改变不是由直接抑制线粒体呼吸引起的 . 该化合物在低浓度下不影响线粒体呼吸,但在高浓度下会显着降低氧气消耗 .
类似化合物:
依法韦仑: 8-羟基依法韦仑衍生自的母体化合物。
8,14-二羟基依法韦仑: 另一种通过进一步羟基化形成的依法韦仑代谢产物.
比较: 8-羟基依法韦仑独特地能够刺激星形胶质细胞的糖酵解通量,依法韦仑或 8,14-二羟基依法韦仑不具有这种特性 . 这使其在研究与依法韦仑治疗相关的认知障碍方面尤其重要。
生化分析
Biochemical Properties
8-Hydroxyefavirenz plays a significant role in biochemical reactions, particularly in the context of HIV treatment. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is CYP2B6, which hydroxylates efavirenz to produce 8-Hydroxyefavirenz . Additionally, 8-Hydroxyefavirenz has been shown to stimulate glycolytic flux in astrocytes, indicating its influence on cellular metabolism . This stimulation is concentration-dependent and suggests that 8-Hydroxyefavirenz may alter glucose metabolism in brain cells .
Cellular Effects
8-Hydroxyefavirenz exerts several effects on different cell types and cellular processes. In astrocytes, it has been observed to stimulate glycolytic flux, which is the process of converting glucose to lactate . This effect is not additive with other glycolytic stimulators, indicating a unique mechanism of action . Furthermore, 8-Hydroxyefavirenz has been associated with neurotoxicity, potentially contributing to the adverse neurological effects observed in patients treated with efavirenz . These effects include alterations in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 8-Hydroxyefavirenz involves its interaction with various biomolecules. It binds to the catalytic site of HIV-1 reverse transcriptase, preventing the reverse transcription of viral RNA into DNA . Additionally, 8-Hydroxyefavirenz has been shown to induce apoptosis in primary human hepatocytes via a JNK- and BimEL-dependent mechanism . This indicates that 8-Hydroxyefavirenz can influence cell survival and death pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxyefavirenz have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the concentration of 8-Hydroxyefavirenz increases over time in plasma and peripheral blood mononuclear cells, indicating its stability and persistence in the body . Long-term exposure to 8-Hydroxyefavirenz has been associated with a decrease in CD4 count, suggesting potential immunosuppressive effects .
Dosage Effects in Animal Models
The effects of 8-Hydroxyefavirenz vary with different dosages in animal models. At lower concentrations, it does not significantly affect mitochondrial respiration or cell viability . At higher concentrations, 8-Hydroxyefavirenz can lower oxygen consumption by mitochondria, indicating potential toxicity . These dosage-dependent effects highlight the importance of careful dose management in therapeutic settings.
Metabolic Pathways
8-Hydroxyefavirenz is primarily formed through the hydroxylation of efavirenz by CYP2B6 . It can undergo further metabolism to produce dihydroxylated metabolites, which are also catalyzed by CYP2B6 . These metabolic pathways are crucial for the clearance of efavirenz and its metabolites from the body. Additionally, other enzymes such as CYP2A6 and CYP3A4/5 may contribute to the metabolism of efavirenz and its metabolites .
Transport and Distribution
The transport and distribution of 8-Hydroxyefavirenz within cells and tissues involve various transporters and binding proteins. It has been reported to have similar plasma protein binding properties as efavirenz . The compound is distributed in both plasma and cerebrospinal fluid, indicating its ability to cross the blood-brain barrier . This distribution pattern is significant for understanding its effects on the central nervous system.
Subcellular Localization
The subcellular localization of 8-Hydroxyefavirenz plays a role in its activity and function. It has been shown to interact with mitochondrial components, influencing mitochondrial respiration and glycolytic flux . The localization of 8-Hydroxyefavirenz in mitochondria suggests that it may affect cellular energy metabolism and bioenergetics. Additionally, its interaction with specific enzymes and proteins within subcellular compartments may contribute to its overall biochemical effects.
准备方法
合成路线和反应条件: 当依法韦仑经细胞色素 P450 同工酶 CYP2B6 代谢时,就会形成 8-羟基依法韦仑 . 该合成路线涉及在第 8 位对依法韦仑进行羟基化,从而形成 8-羟基依法韦仑。
工业生产方法: 8-羟基依法韦仑的工业生产涉及使用液相色谱-串联质谱 (LC-MS-MS) 来快速、同时测定依法韦仑及其代谢产物 . 该方法灵敏度高、准确性高,适合大规模生产和药代动力学研究。
化学反应分析
反应类型: 8-羟基依法韦仑会发生各种化学反应,包括:
氧化: 该化合物可以被进一步氧化形成其他代谢产物。
还原: 虽然不太常见,但在特定条件下也会发生还原反应。
取代: 第 8 位的羟基可以被其他官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
取代: 各种亲核试剂可用于取代反应。
形成的主要产物: 这些反应形成的主要产物包括其他羟基化代谢产物和 8-羟基依法韦仑的取代衍生物 .
相似化合物的比较
Efavirenz: The parent compound from which 8-Hydroxy Efavirenz is derived.
8,14-Dihydroxy Efavirenz: Another metabolite of Efavirenz formed through further hydroxylation.
Comparison: 8-Hydroxy Efavirenz is unique in its ability to stimulate glycolytic flux in astrocytes, a property not shared by Efavirenz or 8,14-Dihydroxy Efavirenz . This makes it particularly significant in the study of neurocognitive impairments associated with Efavirenz treatment.
属性
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVOMPCQLMFEDT-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942769 | |
| Record name | 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205754-33-2 | |
| Record name | 8-Hydroxyefavirenz | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205754-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyefavirenz | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205754332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYEFAVIRENZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8S49CKH6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






